
3-hydroxy-2,5-dimethyl-1H-pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridinone, characterized by the presence of hydroxyl and methyl groups at specific positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyridine with hydroxylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired pyridinone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-pyridone.
Reduction: Formation of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-ol.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
科学研究应用
3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one involves its ability to interact with various molecular targets. As a chelating agent, it can bind to metal ions, forming stable complexes. This property is particularly useful in medicinal chemistry for the development of metal-based drugs. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with biological molecules.
相似化合物的比较
- 3-Hydroxy-2-methyl-1H-pyridin-4-one
- 3-Hydroxy-4-methyl-1H-pyridin-2-one
- 2,5-Dimethyl-1H-pyridin-4-one
Comparison: 3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for metal ions and biological targets, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
3-hydroxy-2,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-5(2)7(10)6(4)9/h3,10H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOVSZIZLNKDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
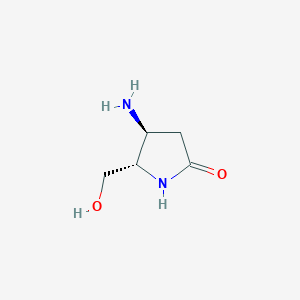
![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
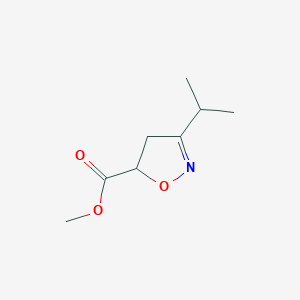
![Furo[2,3-b]pyridine, 3-(1-methylethyl)-(9CI)](/img/structure/B64855.png)
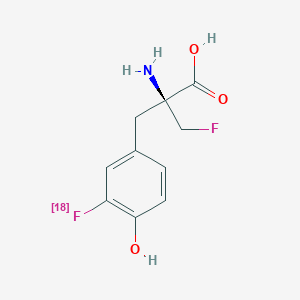
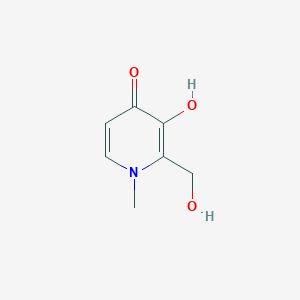
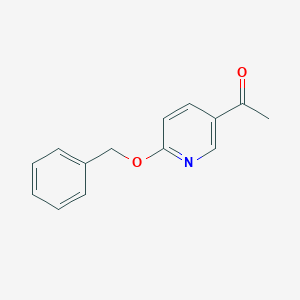
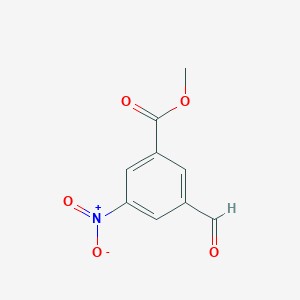
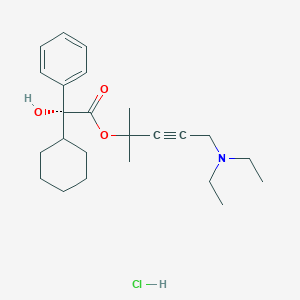
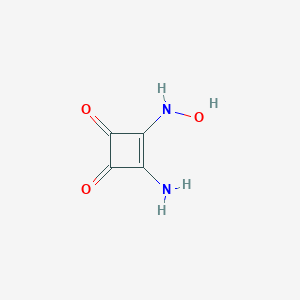
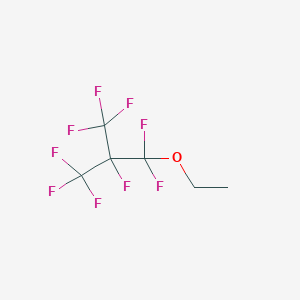
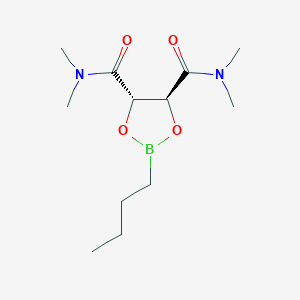

![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
